[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone
Overview
Description
The compound “[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone” is a complex organic molecule. Unfortunately, I couldn’t find a direct description of this specific compound. However, it seems to contain a pyridine ring, a pyrrolidine ring, and a tetramethyl dioxaborolane group12.
Synthesis Analysis
I couldn’t find specific synthesis methods for this compound. However, the tetramethyl dioxaborolane group is often used in borylation reactions2. The synthesis of such compounds often involves palladium-catalyzed reactions2.Molecular Structure Analysis
The exact molecular structure of this compound is not available in the search results. However, the compound likely contains a pyridine ring (a six-membered ring with one nitrogen atom), a pyrrolidine ring (a five-membered ring with one nitrogen atom), and a tetramethyl dioxaborolane group (a five-membered ring with one boron atom and two oxygen atoms)12.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the search results. However, compounds containing a tetramethyl dioxaborolane group are often used in borylation reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the search results. However, compounds containing a tetramethyl dioxaborolane group often have a low boiling point and are liquid at room temperature2.Scientific Research Applications
Synthesis and Crystal Structure Analysis
One of the primary applications of the compound is in the synthesis of boric acid ester intermediates with benzene rings. Through a three-step substitution reaction, compounds with complex structures are obtained and confirmed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. The crystal structures of these compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses. These processes allow for the detailed examination of molecular structures, providing insights into the stability and reactivity of the compounds. The molecular structures are also calculated using density functional theory (DFT), and the results of these calculations are compared with the values obtained from X-ray diffraction, indicating a consistent relationship between theoretical and experimental data (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Another significant application of this compound is in the investigation of molecular electrostatic potential and frontier molecular orbitals through DFT. These studies reveal some physicochemical properties of the compounds, enhancing the understanding of their behavior in chemical reactions. By analyzing the molecular electrostatic potential, researchers can predict the sites of reactivity in a molecule, which is crucial for designing new reactions and synthesizing new materials. The study of frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides valuable information on the electronic properties of the compounds, which can be related to their chemical reactivity and stability (Huang et al., 2021).
Safety And Hazards
The safety and hazards associated with this compound are not available in the search results.
Future Directions
The future directions for the study and application of this compound are not available in the search results.
Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. For a comprehensive analysis, please consult a professional chemist or a relevant scientific literature database.
properties
IUPAC Name |
[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-12-10-14(15(21)20-8-6-7-9-20)19-11-13(12)18-22-16(2,3)17(4,5)23-18/h10-11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHMBRIDPBQYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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